molecular formula C5H2Cl3NO B583450 3,5,6-Trichloro-2-pyridinol-13C5 CAS No. 1330171-47-5

3,5,6-Trichloro-2-pyridinol-13C5

Cat. No.: B583450
CAS No.: 1330171-47-5
M. Wt: 203.389
InChI Key: WCYYAQFQZQEUEN-CVMUNTFWSA-N
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Description

3,5,6-Trichloro-2-pyridinol-¹³C5 (CAS: 1330171-47-5) is a stable isotope-labeled analog of 3,5,6-trichloro-2-pyridinol (TCPy), a known metabolite of the organophosphate insecticide chlorpyrifos. Its molecular formula is ¹³C₅H₂Cl₃NO, with a molecular weight of 203.4 g/mol. This compound is synthesized with five carbon-13 (¹³C) isotopes, replacing all natural carbon-12 atoms in the pyridinol ring . It is provided as a high-purity (>95% by HPLC) reference material, stored at +4°C, and primarily used in environmental and toxicological studies for precise quantification via mass spectrometry. Its isotopic labeling minimizes interference from endogenous compounds, enhancing analytical accuracy in trace-level detection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trichloro-2-pyridinol-13C5 typically involves the chlorination of 2-pyridinol with carbon-13 labeled chlorine sources. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3, 5, and 6 positions of the pyridinol ring. The reaction conditions often include the use of solvents like chloroform or dimethyl sulfoxide (DMSO) and may require catalysts to facilitate the chlorination process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trichloro-2-pyridinol-13C5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into less chlorinated derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated pyridone derivatives, while reduction can produce less chlorinated pyridinol compounds.

Scientific Research Applications

3,5,6-Trichloro-2-pyridinol-13C5 is widely used in scientific research for various applications:

    Chemistry: It is used as a tracer to study the degradation pathways of chlorpyrifos and other related compounds.

    Biology: The compound helps in understanding the metabolic processes in organisms exposed to chlorpyrifos.

    Medicine: Research on its toxicological effects provides insights into the safety and environmental impact of chlorpyrifos.

    Industry: It is used in the development of analytical methods for detecting chlorpyrifos residues in environmental samples.

Mechanism of Action

The primary mechanism of action of 3,5,6-Trichloro-2-pyridinol-13C5 involves its role as a degradation product of chlorpyrifos. Chlorpyrifos inhibits acetylcholinesterase, an enzyme essential for nerve function. The degradation of chlorpyrifos to this compound involves hydrolytic and photolytic mechanisms, making the compound more water-soluble and mobile in the environment. This increased mobility leads to contamination in soils and aquatic systems, where it can exert toxic effects on non-target organisms.

Comparison with Similar Compounds

The structural and functional distinctions between 3,5,6-Trichloro-2-pyridinol-¹³C5 and related compounds are critical for understanding its specialized applications. Below is a detailed comparison:

3,5,6-Trichloro-2-pyridinol (TCPy; CAS: 6515-38-4)

  • Molecular Formula: C₅H₂Cl₃NO
  • Molecular Weight : 198.4 g/mol
  • Key Differences: TCPy lacks isotopic labeling, making it unsuitable for isotope dilution mass spectrometry (IDMS). It serves as a primary metabolite in chlorpyrifos degradation studies but cannot distinguish between exogenous and endogenous sources in complex matrices.

3,5,6-Trichloro-2-pyridinol β-D-Glucuronide (CAS: 58997-12-9)

  • Molecular Formula: C₁₁H₁₀Cl₃NO₇ (estimated)
  • Molecular Weight : ~384.6 g/mol
  • Key Differences: This compound is a phase II metabolite conjugate, formed via glucuronidation of TCPy. Its increased polarity and molecular weight alter solubility and chromatographic behavior, requiring distinct analytical methods (e.g., LC-MS/MS with hydrophilic interaction chromatography).

Trichlorfon (CAS: 52-68-6)

  • Molecular Formula : C₄H₈Cl₃O₄P
  • Molecular Weight : 257.4 g/mol
  • Key Differences :
    • Trichlorfon is a precursor insecticide metabolized to TCPy. It contains a phosphonate group, conferring distinct reactivity and toxicity.
    • Its applications focus on pesticide efficacy and environmental persistence rather than analytical standardization .

Table 1: Comparative Data for 3,5,6-Trichloro-2-pyridinol-¹³C5 and Analogues

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Application
3,5,6-Trichloro-2-pyridinol-¹³C5 1330171-47-5 ¹³C₅H₂Cl₃NO 203.4 Isotopic tracing, IDMS
3,5,6-Trichloro-2-pyridinol 6515-38-4 C₅H₂Cl₃NO 198.4 Metabolite quantification
TCPy β-D-Glucuronide 58997-12-9 C₁₁H₁₀Cl₃NO₇ ~384.6 Metabolic conjugation studies
Trichlorfon 52-68-6 C₄H₈Cl₃O₄P 257.4 Insecticide research

Biological Activity

3,5,6-Trichloro-2-pyridinol-13C5 (TCP-13C5) is a stable isotopic variant of 3,5,6-trichloro-2-pyridinol (TCP), primarily utilized in scientific research as an isotope-labeled internal standard. This compound plays a crucial role in understanding the biological and environmental impacts of TCP, a metabolite associated with several pesticides, including chlorpyrifos and triclopyr. This article delves into the biological activity of TCP-13C5, focusing on its toxicological effects, environmental implications, and applications in research.

  • Molecular Formula : 13C5H2Cl3NO^{13}C_5H_2Cl_3NO
  • Molecular Weight : 203.4 g/mol
  • CAS Number : 1330171-47-5

Biological Activity Overview

TCP is recognized for its significant biological activities and potential health risks. It has been linked to endocrine disruption, particularly affecting testosterone levels in males. Studies have indicated that exposure to TCP may correlate with various health risks, including cancer and developmental toxicity.

Toxicological Studies

  • Zebrafish Embryo Study :
    • A study conducted on zebrafish embryos exposed to TCP revealed increased mortality rates and developmental malformations. Concentrations ranging from 200 to 1000 μg/L were tested.
    • Results indicated:
      • Increased mortality and delayed hatching.
      • Significant malformations such as pericardial edema and spinal deformities.
      • TCP was found to be more toxic during development compared to its parent compound, chlorpyrifos .
  • Endocrine Disruption :
    • TCP has been associated with alterations in hormone levels, particularly testosterone. This disruption can lead to reproductive issues in exposed organisms .

Environmental Impact

TCP is a persistent metabolite in the environment, resulting from the degradation of chlorpyrifos. Its stability poses challenges for microbial degradation, leading to accumulation in soil and water systems:

  • Biodegradation Studies :
    • Research indicates that TCP does not accumulate significantly during biodegradation processes involving chlorpyrifos breakdown. Strains capable of metabolizing chlorpyrifos also effectively degrade TCP under optimal conditions (pH 6.5 and 26.8°C) .

Applications in Research

TCP-13C5 serves as an internal standard in analytical chemistry, allowing for accurate quantification of TCP in various samples. Its isotopic labeling helps differentiate between naturally occurring TCP and that resulting from pesticide degradation:

  • Environmental Fate Studies : By tracking TCP-13C5 alongside native TCP, researchers can better understand the degradation pathways and persistence of TCP in different environmental matrices.

Comparative Analysis

The following table summarizes some compounds structurally related to TCP:

Compound NameStructural FeaturesUnique Aspects
TriclopyrChlorinated pyridine derivativeUsed as an herbicide; less toxic than chlorpyrifos
ChlorpyrifosOrganophosphate insecticideKnown for neurotoxic effects
2-PyridinolUnsubstituted pyridine derivativeLacks halogen substituents
4-Chloro-3-methylphenolChlorinated phenolic compoundAntiseptic properties

Q & A

Q. Basic: What analytical methods are recommended for quantifying 3,5,6-Trichloro-2-pyridinol-13C5 (TCPy-13C5) in biological matrices?

Answer:
Gas chromatography-mass spectrometry (GC-MS) with electron capture negative ionization (ECNI) is widely used for TCPy detection due to its high sensitivity for chlorinated compounds . For isotopic tracers like TCPy-13C5, high-resolution mass spectrometry (HRMS) is critical to distinguish between natural abundance and labeled isotopes. Method validation should include:

  • Sample preparation: Solid-phase extraction (SPE) with C18 cartridges to isolate TCPy-13C5 from complex matrices (e.g., blood, urine) .
  • Internal standards: Co-eluting isotopically labeled analogs (e.g., TCPy-d4) to correct for matrix effects .
  • Detection limits: Achievable limits of quantification (LOQ) ≤ 0.1 ng/mL in human gastric fluid, as demonstrated in HRMS workflows .

Q. Basic: How does the isotopic labeling of 13C5 in TCPy influence its use as a tracer in metabolic studies?

Answer:
The 13C5 label provides a stable isotopic signature for tracking TCPy’s metabolic fate without altering its chemical reactivity. Key considerations include:

  • Mass shift: HRMS detects the +5 Da mass shift, enabling unambiguous differentiation from unlabeled TCPy in biological samples .
  • Quantitative recovery: Use isotope dilution mass spectrometry (IDMS) to account for losses during sample preparation .
  • Validation: Confirm isotopic purity (>98%) via NMR or elemental analysis to avoid interference from unlabeled impurities .

Q. Advanced: What experimental design challenges arise when synthesizing TCPy-13C5, and how are they mitigated?

Answer:
Synthesis challenges include maintaining isotopic integrity and avoiding side reactions. Methodological solutions:

  • Precursor selection: Use 13C5-labeled pyridine derivatives as starting materials to ensure uniform isotopic distribution .
  • Reaction monitoring: Employ LC-HRMS to track intermediate products (e.g., trichlorination steps) and minimize isotopic scrambling .
  • Purification: High-performance liquid chromatography (HPLC) with orthogonal stationary phases (C18 and phenyl-hexyl) to remove non-isotopic byproducts .

Q. Advanced: How can researchers resolve contradictions between in vitro and in vivo degradation rates of TCPy-13C5?

Answer:
Discrepancies often stem from matrix complexity or enzymatic activity differences. Strategies include:

  • Comparative kinetics: Parallel in vitro (microsomal assays) and in vivo (rodent models) studies under controlled pH and temperature .
  • Enzyme profiling: Use cytochrome P450 inhibitors (e.g., ketoconazole) to identify enzymes responsible for TCPy-13C5 metabolism .
  • Data normalization: Express degradation rates relative to tissue-specific protein content or body weight .

Q. Basic: What are the critical parameters for validating a chromatographic method for TCPy-13C5 separation?

Answer:

  • Column selection: Reverse-phase columns (e.g., Zorbax Eclipse Plus C18) with 1.8 µm particle size for high resolution .
  • Mobile phase optimization: Acetonitrile/water (70:30, v/v) with 0.1% formic acid to enhance peak symmetry .
  • Retention time stability: Column temperature control (±1°C) to minimize drift during long runs .

Q. Advanced: How can researchers differentiate TCPy-13C5 from structurally similar metabolites (e.g., fluroxypyr-DCP) in environmental samples?

Answer:

  • Fragmentation patterns: Use tandem MS (MS/MS) to compare product ions. For example, TCPy-13C5 yields m/z 198.92 ([M+H]+), while fluroxypyr-DCP fragments to m/z 163.97 ([M-Cl]+) .
  • Chromatographic resolution: Adjust gradient elution to achieve baseline separation (R > 1.5) between co-eluting analogs .
  • Isotopic confirmation: Verify the 13C5 isotopic cluster using HRMS with a mass accuracy ≤ 2 ppm .

Q. Basic: What safety protocols are essential when handling TCPy-13C5 in laboratory settings?

Answer:

  • Personal protective equipment (PPE): Gloves (nitrile), lab coats, and goggles to prevent dermal exposure .
  • Ventilation: Use fume hoods for weighing and synthesis steps due to potential dust formation .
  • Waste disposal: Collect chlorinated waste in sealed containers for incineration to prevent environmental release .

Q. Advanced: What statistical approaches are recommended for analyzing dose-response relationships in TCPy-13C5 toxicity studies?

Answer:

  • Non-linear regression: Fit data to a four-parameter logistic model (e.g., Hill equation) to estimate EC50 values .
  • Uncertainty quantification: Bootstrap resampling (≥1,000 iterations) to calculate 95% confidence intervals for potency metrics .
  • Covariate adjustment: Include covariates like body mass index (BMI) or exposure duration in mixed-effects models .

Q. Basic: How is TCPy-13C5 used to elucidate the environmental persistence of chlorpyrifos metabolites?

Answer:

  • Tracer studies: Apply TCPy-13C5 to soil/water systems and monitor degradation via LC-HRMS to quantify half-lives under aerobic/anaerobic conditions .
  • Mass balance: Compare 13C recovery rates in parent compound vs. degradation products (e.g., 2-MP) to identify major pathways .

Q. Advanced: What are the limitations of current biomarkers for TCPy-13C5 exposure, and how can they be improved?

Answer:

  • Specificity: Urinary TCPy-13C5 may co-elute with dietary metabolites. Solutions:
    • Multi-analyte panels: Include concurrent measurement of 3,6-dichloro-2-pyridinol to rule out cross-reactivity .
    • Stable isotope correction: Normalize to creatinine levels to account for urinary dilution .
  • Temporal resolution: Use serial sampling in pharmacokinetic models to capture short-term exposure windows .

Properties

IUPAC Name

3,5,6-trichloro-(2,3,4,5,6-13C5)1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3NO/c6-2-1-3(7)5(10)9-4(2)8/h1H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYYAQFQZQEUEN-CVMUNTFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13C]([13C](=O)N[13C](=[13C]1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858512
Record name 3,5,6-Trichloro(~13~C_5_)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330171-47-5
Record name 3,5,6-Trichloro(~13~C_5_)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,5,6-Trichloro-2-pyridinol-13C5
3,5,6-Trichloro-2-pyridinol-13C5
3,5,6-Trichloro-2-pyridinol-13C5
3,5,6-Trichloro-2-pyridinol-13C5
3,5,6-Trichloro-2-pyridinol-13C5
3,5,6-Trichloro-2-pyridinol-13C5

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